Cadmium;nickel

Description

Cadmium compounds (e.g., cadmium oxide, cadmium chloride) and nickel compounds (e.g., nickel sulfate, nickel subsulfide) are heavy metals with significant industrial applications but well-documented carcinogenic and toxicological profiles. Both are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC), linked to lung, prostate, and renal cancers . Occupational exposure occurs in electroplating, battery manufacturing, and mining, with synergistic toxicity observed in co-exposure scenarios (e.g., with hexavalent chromium or lead) .

Properties

CAS No. |

116391-72-1 |

|---|---|

Molecular Formula |

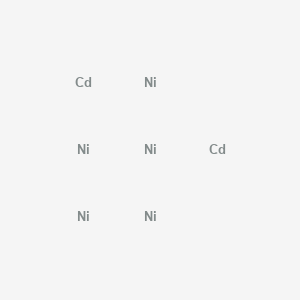

Cd2Ni5 |

Molecular Weight |

518.29 g/mol |

IUPAC Name |

cadmium;nickel |

InChI |

InChI=1S/2Cd.5Ni |

InChI Key |

MGIITTRCYJBMTQ-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[Cd].[Cd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cadmium and nickel compounds often involves the use of cadmium carbonate and nickel sulfate. For instance, cadmium carbonate particles can be synthesized through homogeneous precipitation from an aqueous solution containing urea and cadmium sulfate. These particles can then be coated with nickel hydroxy carbonate by heating their dispersion in an aqueous solution containing nickel sulfate and urea at 85°C for 70 minutes with constant agitation .

Industrial Production Methods: Industrially, cadmium is primarily obtained as a byproduct of zinc refining. Nickel, on the other hand, is extracted from its ores through processes such as pyrometallurgy and hydrometallurgy. The production of nickel-cadmium batteries involves the careful combination of these metals to ensure optimal performance and longevity .

Chemical Reactions Analysis

Types of Reactions: Cadmium and nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, in nickel-cadmium batteries, the redox reactions involve the transformation of cadmium and nickel oxide hydroxide into cadmium hydroxide and nickel hydroxide .

Common Reagents and Conditions: Common reagents used in reactions involving cadmium and nickel include hydrogen sulfide, which reacts with cadmium ions to precipitate cadmium sulfide, and hydroxide ions, which are involved in the formation of cadmium hydroxide and nickel hydroxide .

Major Products Formed: The major products formed from these reactions include cadmium hydroxide and nickel hydroxide, which are essential components of nickel-cadmium batteries. These products are formed through the redox reactions that occur during the charging and discharging cycles of the batteries .

Scientific Research Applications

Cadmium and nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and polymerization. In biology and medicine, cadmium compounds are studied for their toxicological effects and potential therapeutic applications. Nickel compounds, on the other hand, are used in the development of magnetic materials and as components in various electronic devices .

In industry, nickel-cadmium batteries are widely used in portable electronic devices, power tools, and emergency lighting systems due to their high energy density and long cycle life. The recycling of these batteries is also an important area of research, given the environmental concerns associated with cadmium .

Mechanism of Action

The mechanism of action of cadmium and nickel compounds involves their interaction with various molecular targets and pathways. Cadmium, for instance, disrupts mitochondrial respiration by decreasing ATP synthesis and increasing the production of reactive oxygen species. It also impairs normal neurotransmission by increasing neurotransmitter release asynchronicity and disrupting neurotransmitter signaling proteins .

Nickel compounds, on the other hand, can act as catalysts in redox reactions, facilitating the transfer of electrons between molecules. In nickel-cadmium batteries, the redox reactions involve the transfer of electrons between cadmium and nickel oxide hydroxide, resulting in the formation of cadmium hydroxide and nickel hydroxide .

Comparison with Similar Compounds

Carcinogenic Mechanisms: Shared and Divergent Pathways

Common Mechanisms

- DNA Repair Inhibition : Both metals disrupt DNA repair pathways. Nickel compounds interfere with nucleotide excision repair (NER), while cadmium inhibits base excision repair (BER) and mismatch repair (MMR) .

- Epigenetic Alterations: Nickel and cadmium deplete Stem-Loop Binding Protein (SLBP), a histone mRNA regulator, via proteasomal degradation or epigenetic silencing. This leads to aberrant histone expression and genomic instability .

- Synergistic Carcinogenesis: Combined exposure with polycyclic aromatic hydrocarbons (e.g., benzo(a)pyrene) amplifies carcinogenic effects. Nickel sulfate and cadmium acetate act as tumor promoters, akin to phorbol esters .

Divergent Mechanisms

- Oxidative Stress : Cadmium induces reactive oxygen species (ROS) by binding to sulfhydryl groups in glutathione, while nickel generates ROS via Fenton-like reactions .

- Gene Regulation : Cadmium upregulates metallothioneins (MTs) and Ndrg1 via Metal Transcription Factor-1 (MTF-1), a pathway less prominent in nickel toxicity .

Adsorption Capacity Comparison

| Adsorbent | Cadmium (mg/g) | Nickel (mg/g) | Reference |

|---|---|---|---|

| Activated Carbon | 45.2 | 32.8 | |

| Zeolite (3% formulation) | 68.5 | 54.3 | |

| Chitosan | 29.1 | 21.6 |

Toxicokinetics and Health Outcomes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.